![molecular formula C24H36O B14342588 2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol is an organic compound known for its unique structure and properties. This compound is a derivative of phenol, featuring bulky tert-butyl groups and a tricyclo[3.3.1.1~3,7~]decyl moiety. It is primarily used in various industrial applications due to its antioxidant properties.
Preparation Methods
The synthesis of 2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol typically involves the alkylation of phenol with tert-butyl groups and the introduction of the tricyclo[3.3.1.1~3,7~]decyl group. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Chemical Reactions Analysis
2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a stabilizer and antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in preventing oxidative damage in biological systems.
Mechanism of Action
The primary mechanism of action of 2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol is its ability to act as an antioxidant. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The bulky tert-butyl groups and the tricyclo[3.3.1.1~3,7~]decyl moiety contribute to its stability and effectiveness as an antioxidant .
Comparison with Similar Compounds
Similar compounds to 2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol include:
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacking the tricyclo[3.3.1.1~3,7~]decyl group.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant and UV stabilizer in various applications.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
The uniqueness of this compound lies in its enhanced stability and effectiveness due to the presence of the tricyclo[3.3.1.1~3,7~]decyl group, which provides steric hindrance and prevents degradation .
Properties
Molecular Formula |
C24H36O |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
4-(1-adamantyl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C24H36O/c1-22(2,3)19-10-18(11-20(21(19)25)23(4,5)6)24-12-15-7-16(13-24)9-17(8-15)14-24/h10-11,15-17,25H,7-9,12-14H2,1-6H3 |
InChI Key |
GTZRQXOSBLPQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


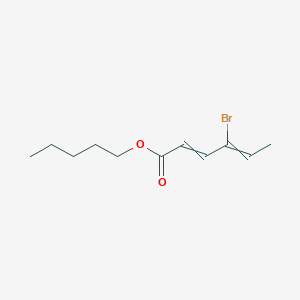
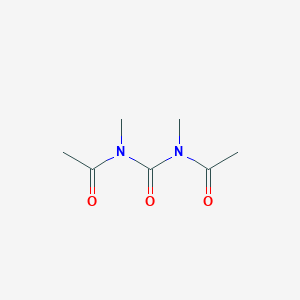
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)
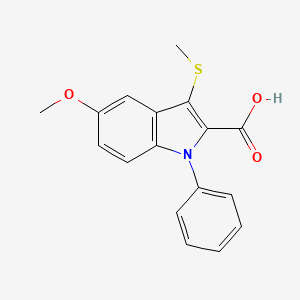

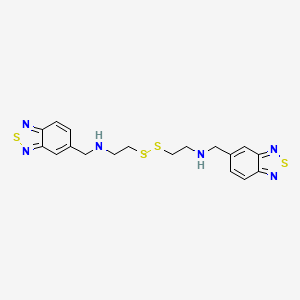
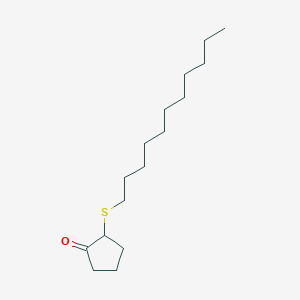
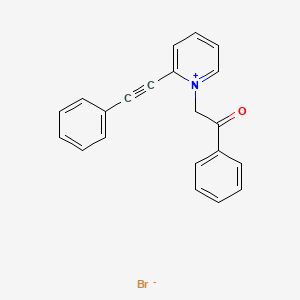
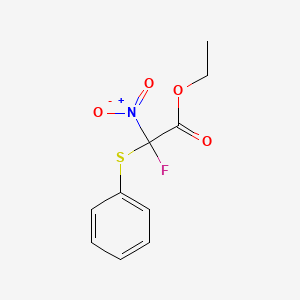
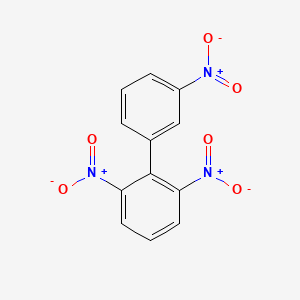
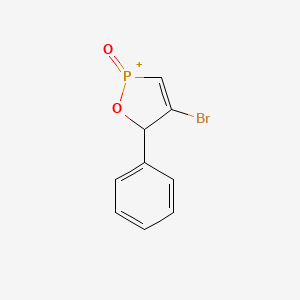
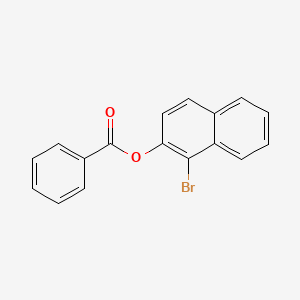
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
